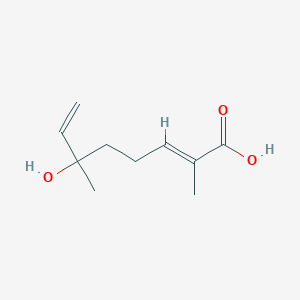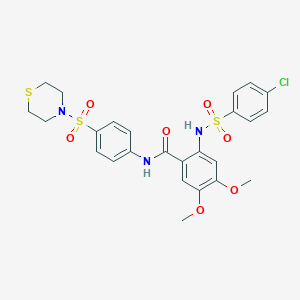
Difluormethylendiphosphonsäure
Übersicht
Beschreibung
Difluoromethylene diphosphonate, also known as Difluoromethylene diphosphonate, is a useful research compound. Its molecular formula is CH4F2O6P2 and its molecular weight is 211.98 g/mol. The purity is usually 95%.
The exact mass of the compound Difluoromethylene diphosphonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Diphosphonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Difluoromethylene diphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluoromethylene diphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemische und physiologische Untersuchungen
Difluormethylendiphosphonsäure zeigt inhibitorische Eigenschaften gegenüber Enzymen wie Proteinkinasen, Phospholipasen und Proteasen . Dies macht sie zu einem wertvollen Werkzeug in biochemischen und physiologischen Untersuchungen, bei denen sie verwendet werden kann, um die Rolle und Funktion dieser Enzyme in verschiedenen biologischen Prozessen zu untersuchen.
Verbindungssynthese
Diese Verbindung wird auch bei der Synthese anderer Verbindungen verwendet . Ihre einzigartige chemische Struktur macht sie zu einem nützlichen Baustein bei der Herstellung komplexer Moleküle für die weitere Forschung.
Materialwissenschaftliche Forschung
Im Bereich der Materialwissenschaften wird this compound als Referenzmaterial für hochgenaue und zuverlässige Datenanalysen verwendet . Sie unterstützt die Entwicklung und Prüfung neuer Materialien.
Fluoreszenz-Sonden
Die Verbindung ist auch an der Gestaltung, Synthese und Charakterisierung von Fluoreszenz-Sonden beteiligt . Diese Sonden werden in verschiedenen Bereichen eingesetzt, um das Vorhandensein bestimmter Moleküle zu detektieren und zu messen, wodurch Forscher biologische Prozesse in Echtzeit überwachen können.
Geneditierung
This compound hat potenzielle Anwendungen in der Geneditierung . Während die Einzelheiten dieser Anwendung in den Quellen nicht näher erläutert werden, ist es ein spannender Forschungsbereich, der erhebliche Auswirkungen auf die Behandlung von genetischen Krankheiten haben könnte.
Biomaterialien
Als Phosphonsäure wird this compound bei der Entwicklung von Biomaterialien verwendet . Diese Materialien sind so konzipiert, dass sie mit biologischen Systemen für therapeutische oder diagnostische Zwecke interagieren.
Eigenschaften
IUPAC Name |
[difluoro(phosphono)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRBLOWVRMGXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4F2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147445 | |
| Record name | Difluoromethylene diphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10596-32-4 | |
| Record name | Difluoromethylene diphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethylene diphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Difluoromethylene diphosphonate affect bone metabolism?
A1: While the provided abstracts don't contain specific details about the mechanism, one study investigates the inhibitory effect of Difluoromethylene diphosphonate on bone resorption using an in vitro organ culture model []. This suggests that Difluoromethylene diphosphonate likely interferes with the activity of osteoclasts, the cells responsible for breaking down bone tissue. Further research is needed to elucidate the precise molecular mechanisms underlying this effect.
Q2: What is the significance of studying the formation constants of Calcium complexes with Difluoromethylene diphosphonate?
A2: Understanding the formation constants of Calcium complexes with Difluoromethylene diphosphonate provides insights into the compound's interaction with bone mineral []. Since bone is primarily composed of hydroxyapatite, a calcium phosphate mineral, the affinity of Difluoromethylene diphosphonate for calcium ions can influence its binding to bone surfaces and its subsequent effects on bone remodeling processes. This information can be crucial for understanding the compound's pharmacokinetics and pharmacodynamics in the context of bone diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














